2-O-Acetylcorosolic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Acetylcorosolic acid typically involves the acetylation of corosolic acid. Corosolic acid can be extracted from natural sources like Banaba leaves. The acetylation process involves reacting corosolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The extraction of corosolic acid from plant material is optimized using solvents like ethanol or methanol. The acetylation process is then scaled up using industrial reactors, ensuring efficient mixing and temperature control to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-O-Acetylcorosolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-O-Acetylcorosolic acid involves multiple pathways:
Comparison with Similar Compounds
2-O-Acetylcorosolic acid can be compared with other similar compounds such as:
Corosolic Acid: The parent compound, which also exhibits anti-diabetic and anti-cancer properties but may have different potency and bioavailability.
Ursolic Acid: Another pentacyclic triterpenoid with similar pharmacological effects but differing in its chemical structure and specific activities.
Betulinic Acid: Known for its anti-cancer properties, it shares structural similarities with this compound but has distinct biological activities.
Properties
Molecular Formula |
C32H50O5 |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(37-20(3)33)26(34)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)/t18-,19+,22-,23+,24-,25+,26+,29+,30-,31-,32+/m1/s1 |
InChI Key |
GJRGKZWNIQVOIY-FXZBVTQXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
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